Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Overview
Description
Antipain is an oligopeptide that is isolated from actinomycetes and used in biochemical research as a protease inhibitor of trypsin and papain . It was discovered in 1972 and was the first natural peptide found that contained an ureylene group . Antipain can aid in the prevention of coagulation in blood and is an inhibitor of serine and cysteine proteases .
Preparation Methods
Antipain is isolated from microbial sources, specifically various Streptomycetes and Actinomycetes species . It is a reversible inhibitor of serine and cysteine proteases . The compound is soluble in water, methanol, and DMSO, but less soluble in ethanol, butanol, or propanol . Industrial production methods involve the fermentation of these microbial sources, followed by extraction and purification processes .
Chemical Reactions Analysis
Antipain undergoes several types of chemical reactions, including hydrolysis and complex formation with proteases . Common reagents used in these reactions include hydrochloric acid for hydrolysis and various proteases for complex formation . Major products formed from these reactions include the corresponding amino acids and protease-inhibitor complexes .
Scientific Research Applications
Antipain has a wide range of scientific research applications. It is used in biochemical research as a protease inhibitor to study the role of proteases in various biological processes . It has been used to obtain crystal structures of proteases, such as Leishmania major oligopeptidase B, and to study the inhibition of neurotransmitter release in neurons . Additionally, antipain has been used in studies on the quality of post-thawed ram semen, demonstrating its ability to maintain sperm mobility and improve resistance to membrane disruption by freezing temperatures .
Mechanism of Action
Antipain exerts its effects by inhibiting serine and cysteine proteases . It forms a covalent bond with the active site serine in the protease, thereby preventing the protease from catalyzing its substrate . This inhibition can alter DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens .
Comparison with Similar Compounds
Antipain is unique in its structure and function compared to other protease inhibitors. Similar compounds include leupeptin, which also inhibits serine and cysteine proteases but has different specificity and potency . Another similar compound is antipain Y, an analog of antipain that inhibits the release of neurotransmitters in rat dorsal root ganglion neurons . These compounds share similar inhibitory functions but differ in their specific applications and molecular targets.
Biological Activity
Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS Number: 172516-34-6) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer effects, antimicrobial activities, and mechanisms of action based on diverse research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈O₅S₂ |
Molecular Weight | 342.43 g/mol |
Density | 1.32 g/cm³ |
Boiling Point | 506.8 °C |
Flash Point | 260.3 °C |
LogP | 3.099 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds similar in structure have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo derivatives have been reported to induce apoptosis in cancer cells. Research indicates that these compounds can disrupt cellular processes leading to programmed cell death, particularly through oxidative stress mechanisms .
- Case Studies : A study involving thiosemicarbazone derivatives demonstrated that modifications in the chemical structure could enhance anticancer activity against breast and glioblastoma cancer cell lines. The derivatives exhibited IC50 values in the nanomolar range, indicating potent activity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial and Antifungal Properties : Similar thiosemicarbazone compounds have displayed significant antibacterial and antifungal activities. The presence of sulfur in the structure is believed to contribute to these effects by interfering with microbial metabolic pathways .
- Research Findings : In vitro studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo derivatives:
- Substituent Effects : The introduction of various substituents at specific positions on the benzothiophene ring has been linked to enhanced biological activity. For example, halogen substitutions often increase potency against cancer cell lines .
- Comparative Analysis : A comparative analysis of similar compounds has shown that those with more hydrophobic characteristics (higher LogP values) tend to exhibit better cellular uptake and bioavailability, contributing to their effectiveness .
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5S2/c1-3-19-11(17)8-21-15-12-9(6-5-7-10(12)16)13(22-15)14(18)20-4-2/h3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOXOTJHYIPVBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C2C(=C(S1)C(=O)OCC)CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381107 |
Source
|
Record name | ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172516-34-6 |
Source
|
Record name | ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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